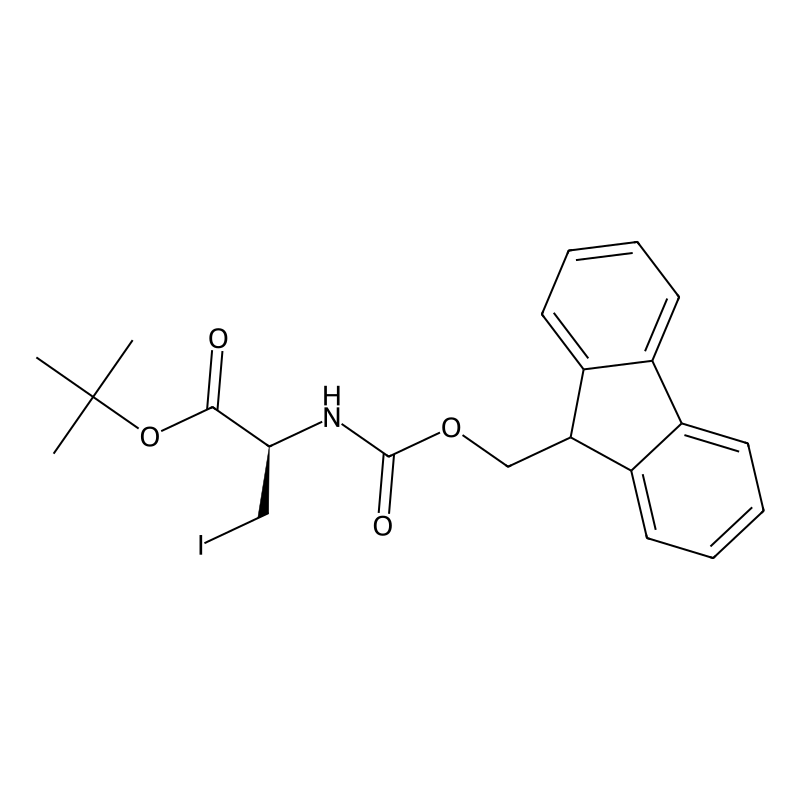

N-Fmoc-3-iodo-L-alanine tert-butyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

N-Fmoc-3-iodo-L-alanine tert-butyl ester (also referred to as Fmoc-3-Iodo-L-alanine tert-butyl ester) is a derivative of the amino acid L-alanine, commonly used in peptide synthesis techniques specifically within the field of solid-phase peptide synthesis (SPPS) []. Here's a breakdown of its applications in scientific research:

Building Block for Peptide Synthesis

The key functional groups in N-Fmoc-3-iodo-L-alanine tert-butyl ester are:

- Fmoc (Fluorenylmethoxycarbonyl) protecting group: This group protects the amino group (N-terminus) of the alanine residue during peptide chain assembly. It can be selectively removed under mild basic conditions to allow for further peptide bond formation [, ].

- 3-Iodo substitution: The presence of iodine (I) at the third carbon position of the alanine backbone introduces a reactive site for various coupling reactions. This allows for the incorporation of the modified alanine unit into peptides at a specific location [].

- tert-Butyl (Boc) protecting group: This group safeguards the carboxylic acid (C-terminus) of the alanine unit. It can be cleaved under acidic conditions to generate the free peptide chain after synthesis [].

Due to this combination of functionalities, N-Fmoc-3-iodo-L-alanine tert-butyl ester serves as a valuable building block for the construction of peptides containing an iodine moiety at a defined position. This incorporation of iodine can be beneficial for various purposes in research, including:

- Radiolabeling: Introduction of a radioisotope of iodine (e.g., I-125) allows researchers to track the movement and binding of the peptide within a biological system [].

- Affinity Labeling: The iodine group can be used to attach the peptide to a specific biomolecule through covalent bonding, aiding in the identification and characterization of protein-protein interactions [].

- Click Chemistry: The terminal alkyne or azide functional groups can be attached to the iodine group via click chemistry, enabling the conjugation of the peptide to fluorophores or other biomolecules for further analysis [].

N-Fmoc-3-iodo-L-alanine tert-butyl ester is a derivative of the amino acid alanine, characterized by the presence of a 3-iodo substituent and an Fmoc (9-fluorenylmethoxycarbonyl) protective group. Its molecular formula is C22H24INO4, and it has a molecular weight of approximately 493.33 g/mol . The compound is primarily used in peptide synthesis and proteomics due to its ability to protect the amino group while allowing for further chemical modifications.

- Deprotection Reactions: The Fmoc group can be removed under basic conditions (e.g., using piperidine) to yield 3-iodo-L-alanine tert-butyl ester, which can then undergo further reactions.

- Coupling Reactions: It can be coupled with other amino acids or peptide fragments using standard peptide coupling reagents like carbodiimides (e.g., Dicyclohexylcarbodiimide) to form longer peptides.

- Substitution Reactions: The iodine atom can be replaced by nucleophiles in nucleophilic substitution reactions, which can be useful for introducing various functional groups into the molecule.

While specific biological activities of N-Fmoc-3-iodo-L-alanine tert-butyl ester are not extensively documented, derivatives of alanine are known to play roles in protein synthesis and modulation of biological pathways. The introduction of iodine may influence the compound's interaction with biological systems, potentially affecting its reactivity and binding properties.

Several methods exist for synthesizing N-Fmoc-3-iodo-L-alanine tert-butyl ester:

- Fmoc Protection: Starting from L-alanine, the amino group is protected using Fmoc chloride in the presence of a base such as triethylamine.

- Iodination: The protected alanine can then be iodinated at the 3-position using iodine reagents (e.g., N-iodosuccinimide) to introduce the iodine substituent.

- Tert-butyl Ester Formation: The carboxylic acid group is converted into a tert-butyl ester through reaction with tert-butanol and an acid catalyst.

N-Fmoc-3-iodo-L-alanine tert-butyl ester has several applications:

- Peptide Synthesis: It is widely used in solid-phase peptide synthesis due to its stability and ease of handling.

- Proteomics Studies: The compound is useful in studying protein interactions and modifications, particularly in mass spectrometry applications.

- Chemical Biology: It serves as a building block for creating labeled peptides or probes for biological studies.

Interaction studies involving N-Fmoc-3-iodo-L-alanine tert-butyl ester typically focus on its role in peptide formation and how modifications influence binding affinities or enzymatic activities. Research often examines how the iodine substituent affects interactions with enzymes or receptors compared to non-iodinated analogs.

Several compounds share structural similarities with N-Fmoc-3-iodo-L-alanine tert-butyl ester. Below are some notable comparisons:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-Fmoc-L-alanine | L-alanine without iodine | Commonly used without halogen modification |

| N-Fmoc-2-iodo-L-alanine | Iodine at the 2-position | Different reactivity profile due to iodine position |

| N-Boc-3-iodo-L-alanine | Uses Boc protection instead of Fmoc | Different stability and deprotection conditions |

| N-Fmoc-4-bromo-L-alanine | Bromine instead of iodine | Potentially different biological activity |

N-Fmoc-3-iodo-L-alanine tert-butyl ester is unique due to its specific iodine substitution at the 3-position, which may enhance reactivity in certain chemical contexts while providing stability through Fmoc protection. This combination makes it particularly valuable for specialized applications in peptide chemistry and biochemistry.

The molecule’s architecture combines three critical elements:

- Fmoc Protection: The base-labile Fmoc group (9-fluorenylmethoxycarbonyl) shields the α-amino group during solid-phase peptide synthesis (SPPS), allowing selective removal under mild basic conditions (e.g., piperidine). Unlike acid-labile Boc protection, Fmoc chemistry avoids harsh trifluoroacetic acid (TFA) treatments, preserving acid-sensitive functional groups.

- tert-Butyl Ester: This acid-labile group protects the carboxyl terminus, ensuring compatibility with Fmoc deprotection cycles. It is cleaved during final TFA-mediated resin cleavage, yielding free carboxylic acids.

- 3-Iodo Substituent: The β-iodoalanine moiety introduces a heavy atom for X-ray crystallography, enables radiolabeling (e.g., ^125^I), and participates in cross-coupling reactions (e.g., Suzuki-Miyaura).

Table 1: Key Structural and Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₂H₂₄INO₄ | |

| Molecular Weight | 493.33 g/mol | |

| CAS Number | 282734-33-2 | |

| Protection Groups | Fmoc (amine), tert-butyl (carboxyl) | |

| Iodine Position | β-carbon of alanine side chain |

Historical Development of Fmoc-Protected Iodinated Amino Acid Derivatives

The evolution of this compound reflects two major trends in peptide chemistry:

- Adoption of Fmoc Chemistry: Introduced by Carpino and Han in 1970, Fmoc revolutionized SPPS by enabling orthogonal protection strategies. Its base lability addressed limitations of Boc chemistry, particularly for synthesizing phosphorylated or glycosylated peptides.

- Halogenated Amino Acids: Iodinated derivatives emerged to meet demands for heavy-atom labeling (e.g., crystallography) and bioorthogonal reactivity. Early work on 3-iodotyrosine paved the way for aliphatic variants like 3-iodoalanine, which avoid aromatic ring steric effects.

Milestones in Development:

- 1990s: First syntheses of iodinated Fmoc-amino acids for peptide-based catalysts.

- 2000s: Applications in hypervalent iodine(III) catalysis, leveraging iodine’s electrophilicity for C–O and C–N bond formation.

- 2020s: Use in engineered peptides for materials science (e.g., gold nanoparticle synthesis) and structural biology.

IUPAC nomenclature and systematic naming conventions

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is tert-butyl (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-iodopropanoate [1] [4]. This nomenclature precisely defines the stereochemical configuration, functional groups, and substitution patterns present in the molecule. The compound is also referenced in scientific literature using the condensed notation Fmoc-Ala(I)-OtBu [1], which provides a shorthand representation commonly employed in peptide chemistry.

Alternative systematic names include (R)-tert-Butyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-iodopropanoate [1] [5] and L-Alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-iodo-, 1,1-dimethylethyl ester [5]. The Chemical Abstracts Service has assigned the unique registry number 282734-33-2 to this compound [1] [5], ensuring unambiguous identification in chemical databases and literature.

Molecular formula and stereochemical configuration analysis

The molecular formula of N-Fmoc-3-iodo-L-alanine tert-butyl ester is C₂₂H₂₄INO₄, with a molecular weight of 493.3 g/mol [1] [5]. The compound contains a single defined atom stereocenter with the (R)-configuration at the alpha-carbon position [1], which corresponds to the L-amino acid configuration according to the Fischer projection convention.

Table 1: Molecular Properties of N-Fmoc-3-iodo-L-alanine tert-butyl ester

| Property | Value |

|---|---|

| Molecular Formula | C₂₂H₂₄INO₄ |

| Molecular Weight (g/mol) | 493.3 |

| CAS Number | 282734-33-2 |

| MDL Number | MFCD11053633 |

| IUPAC Name | tert-butyl (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-iodopropanoate |

| InChI Key | WFECRYMZJXNQQC-IBGZPJMESA-N |

| SMILES | CC(C)(C)OC(=O)C@HNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 8 |

| Topological Polar Surface Area (Ų) | 64.6 |

| XLogP3-AA | 5.1 |

| Heavy Atom Count | 28 |

| Defined Atom Stereocenter Count | 1 |

| Exact Mass (Da) | 493.07501 |

| Monoisotopic Mass (Da) | 493.07501 |

The stereochemical configuration is maintained throughout the molecule with the amino acid backbone retaining its natural L-configuration [1]. The Simplified Molecular Input Line Entry System notation CC(C)(C)OC(=O)C@HNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 explicitly indicates the stereochemistry at the chiral center using the @ symbol [1].

Crystallographic data and three-dimensional conformation studies

Crystallographic analysis of N-Fmoc-3-iodo-L-alanine tert-butyl ester has been documented in the Cambridge Structural Database with CCDC number 227882 [6]. The crystal structure data is available through DOI:10.5517/cc7n411, with associated research findings published in the journal article DOI:10.1107/S1600536803025467 [6]. These crystallographic investigations provide detailed insights into the solid-state molecular conformation and intermolecular interactions.

Table 3: Crystallographic Data for N-Fmoc-3-iodo-L-alanine tert-butyl ester

| Parameter | Value |

|---|---|

| CCDC Number | 227882 |

| Associated Article DOI | 10.1107/S1600536803025467 |

| Crystal Structure Data DOI | 10.5517/cc7n411 |

| Crystallographic Database | Cambridge Structural Database |

| Crystal Structure Availability | Available (1 of 2 structures) |

The compound exhibits 10 different three-dimensional conformers according to computational modeling studies [1] [6]. These conformational variations arise from the rotational flexibility around the eight rotatable bonds present in the molecule [6]. The molecular complexity index is calculated as 539, reflecting the structural intricacy of the fluorenyl system combined with the amino acid backbone [6].

Studies of related Fmoc-protected amino acids have demonstrated that these compounds typically adopt extended conformations in the solid state due to intermolecular hydrogen bonding networks involving the carbamate and ester functionalities [7]. The fluorenyl moiety contributes to π-π stacking interactions that influence the overall crystal packing arrangements [8] [7].

Comparative analysis with related tert-butyl ester derivatives

The structural characteristics of N-Fmoc-3-iodo-L-alanine tert-butyl ester can be meaningfully compared with related derivatives to understand the influence of different protecting groups and ester modifications on molecular properties and reactivity patterns [9] [10] [11].

Table 2: Comparison of Related tert-butyl Ester Derivatives

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| N-Fmoc-3-iodo-L-alanine tert-butyl ester | 282734-33-2 | C₂₂H₂₄INO₄ | 493.3 | Fmoc protection, tert-butyl ester, L-configuration, 3-iodo substitution |

| N-Fmoc-3-iodo-L-alanine methyl ester | 156017-42-4 | C₁₉H₁₈INO₄ | 451.3 | Fmoc protection, methyl ester, L-configuration, 3-iodo substitution |

| N-Fmoc-L-alanine tert-butyl ester | Not specified | C₁₈H₁₇NO₄ | 311.3 | Fmoc protection, tert-butyl ester, L-configuration, no halogen |

| N-Boc-3-iodo-D-alanine methyl ester | 170848-34-7 | C₉H₁₆INO₄ | 329.1 | Boc protection, methyl ester, D-configuration, 3-iodo substitution |

The tert-butyl ester functionality provides enhanced stability compared to methyl ester derivatives under basic conditions, which is particularly advantageous during Fmoc deprotection procedures that employ piperidine [9] [8]. Research has demonstrated that tert-butyl esters exhibit superior resistance to hydrolysis compared to their methyl counterparts, with deprotection rates following the order: tert-butyl esters > tert-butyl carbonates > tert-butyl ethers [9].

The presence of the iodine substituent at the 3-position significantly increases the molecular weight from 311.3 g/mol for the non-halogenated derivative to 493.3 g/mol for the iodinated compound [12]. This halogen substitution also affects the lipophilicity, as evidenced by the XLogP3-AA value of 5.1 [6], indicating enhanced hydrophobic character suitable for membrane permeation studies .

Comparative studies of Fmoc-protected amino acid derivatives have revealed that the fluorenylmethoxycarbonyl group provides superior base-labile protection compared to tert-butoxycarbonyl groups [8] [13]. The Fmoc group can be selectively removed using mild basic conditions such as piperidine treatment, while leaving acid-labile protecting groups intact [8]. This orthogonal protection strategy is particularly valuable in complex peptide synthesis protocols where multiple deprotection steps are required [13].

The three-dimensional conformational flexibility of N-Fmoc-3-iodo-L-alanine tert-butyl ester is enhanced by the presence of eight rotatable bonds, compared to six rotatable bonds in the methyl ester analogue [12]. This increased conformational freedom may influence the compound's binding interactions with enzymes and receptors during biological applications .

Fundamentals of Fmoc Protection Chemistry

The fluorenylmethoxycarbonyl (Fmoc) protecting group represents a cornerstone of modern amino acid chemistry, particularly in solid-phase peptide synthesis applications [1]. This base-labile protecting group demonstrates exceptional stability under acidic conditions while permitting selective removal under mild basic conditions using secondary amines such as piperidine [2] [1]. The Fmoc group provides a critical combination of stability and selectivity that makes it ideally suited for protecting the amino functionality during complex synthetic transformations.

Installation of Fmoc Protection

The introduction of Fmoc protection onto amino acids typically employs one of several established methodologies. The most commonly utilized approach involves the reaction of amino acids with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of weak bases such as sodium bicarbonate [2]. Alternative methods utilize 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which offers superior control over reaction conditions and reduced side reactions compared to the corresponding acid chloride [2].

Recent methodological advances have demonstrated that Fmoc protection can be achieved under mild conditions using 20% sodium bicarbonate in aqueous dioxane systems [2]. These conditions maintain excellent compatibility with sensitive functional groups while preventing racemization of the amino acid center. The reaction typically proceeds at room temperature over 1-24 hours, with yields consistently exceeding 85% for most amino acid substrates [2].

Stability and Orthogonality Considerations

The Fmoc protecting group exhibits remarkable orthogonality with acid-labile protecting groups such as tert-butyloxycarbonyl (Boc) and tert-butyl (tBu) esters [3]. This orthogonality enables sophisticated protecting group strategies where multiple functional groups can be selectively deprotected under different conditions. The Fmoc group remains stable under the acidic conditions used for Boc deprotection (trifluoroacetic acid) and under the conditions employed for tert-butyl ester hydrolysis [3].

The deprotection of Fmoc groups proceeds through a characteristic elimination mechanism involving the formation of dibenzofulvene, which can be monitored spectroscopically at 301 nm [1]. This spectroscopic handle provides a convenient method for monitoring reaction progress and determining completion of deprotection reactions.

Stereoselective Iodination Techniques at the β-Carbon Position

Mechanistic Principles of β-Carbon Iodination

Stereoselective iodination at the β-carbon position of amino acids represents a significant synthetic challenge due to the proximity of multiple electronegative heteroatoms and the potential for competing reaction pathways [4]. The most successful approaches employ directing group strategies that coordinate to palladium centers, enabling regioselective and stereoselective carbon-hydrogen bond activation [4] [5].

Auxiliary-Directed Iodination Methods

Recent developments in palladium-catalyzed β-carbon functionalization have demonstrated the utility of aminooxyacetic acid auxiliaries for achieving highly selective iodination [4]. These L,X-type directing groups overcome the limitations of transient directing group approaches and provide exceptional tolerance for α-functional groups, alkenes, and alkynes [4]. The method enables rapid access to sterically hindered quaternary centers with excellent stereochemical control.

The optimal conditions for auxiliary-directed iodination typically involve palladium(II) acetate as the catalyst, with iodine sources such as N-iodosuccinimide providing the electrophilic iodine equivalent [4]. Reaction temperatures of 25-80°C prove optimal for balancing reaction rate with stereoselectivity, while reaction times of 8-16 hours ensure complete conversion [4].

Copper-Mediated Halogen Exchange Approaches

Copper-assisted nucleophilic halogen exchange reactions provide an alternative strategy for introducing iodine at the β-position [6] [7]. This methodology has been extensively optimized through experimental design approaches, with temperature, copper sulfate concentration, and sodium iodide concentration identified as the most critical parameters [6].

The optimized conditions involve reaction temperatures of 180°C, with copper sulfate concentrations of 10 mM and sodium iodide concentrations of 485 mM [6] [7]. Under these conditions, yields consistently exceed 74% with excellent retention of stereochemical integrity [6]. The method demonstrates particular utility for converting bromo-substituted precursors to their iodo analogs through nucleophilic displacement mechanisms.

Organozinc Chemistry Applications

Organozinc reagents derived from iodo-amino acids provide versatile intermediates for palladium-catalyzed cross-coupling reactions [8] [9]. The N-Fmoc-3-iodoalanine tert-butyl ester organozinc reagent, obtained through seven synthetic steps from optically pure L-serine, demonstrates exceptional utility in coupling reactions with various electrophiles [8].

These organozinc reagents undergo facile palladium-catalyzed reactions with acid chlorides, aryl iodides, and vinyl halides to produce substituted phenylalanines and 4-oxoamino acids without loss of stereochemical purity [9] [10]. The methodology provides access to non-proteinogenic amino acids that are valuable building blocks for pharmaceutical applications.

Tert-Butyl Ester Formation and Stability Considerations

Synthetic Approaches to Tert-Butyl Ester Formation

The synthesis of tert-butyl esters from protected amino acids represents a critical transformation in amino acid chemistry, providing carboxyl protection that is orthogonal to most other protecting groups. Several methodologies have been developed for this transformation, each with distinct advantages and limitations [11] [12] [13].

Tert-Butyl Bromide-Mediated Esterification

One of the most reliable methods for tert-butyl ester formation involves the reaction of protected amino acids with tert-butyl bromide in dimethylacetamide solvent [12]. This approach utilizes benzyltriethylammonium chloride as a phase transfer catalyst and potassium carbonate as base. The reaction proceeds under mild conditions without observable racemization and demonstrates excellent compatibility with a wide range of amino acid side chains [12].

The method shows particular utility for sterically hindered amino acids such as valine and for amino acids bearing hydroxyl functionality such as serine, threonine, and tyrosine [12]. Yields typically range from 75-90% with reaction times of 6-12 hours at temperatures of 60-80°C [12].

Tert-Butyl Fluorocarbonate Methods

Alternative approaches utilize tert-butyl fluorocarbonate (Boc-F) for the direct synthesis of tert-butyl esters under mild conditions [11]. This method proceeds at room temperature in the presence of triethylamine and 4-dimethylaminopyridine, demonstrating excellent functional group tolerance [11]. The reaction shows particular utility for acid-sensitive substrates that might decompose under the harsher conditions required for other esterification methods.

Stability and Hydrolysis Considerations

Tert-butyl esters demonstrate remarkable stability under basic and neutral conditions but undergo facile hydrolysis under acidic conditions [13]. This acid-labile character provides orthogonality with base-labile protecting groups such as Fmoc. The hydrolysis typically proceeds through an SN1 mechanism involving tert-butyl cation formation, which can be monitored by the evolution of isobutylene gas [13].

The stability of tert-butyl esters in the presence of various reagents has been systematically studied. The esters remain stable to organometallic reagents, oxidizing agents, and most nucleophiles under appropriate conditions [13]. However, they show sensitivity to Lewis acids and strong protic acids, which can catalyze premature hydrolysis.

Purification Protocols for Halogenated Amino Acid Derivatives

Flash Column Chromatography Optimization

Flash column chromatography represents the most widely employed purification method for halogenated amino acid derivatives, offering excellent resolution and scalability [14] [15]. The method utilizes silica gel as the stationary phase, typically with particle sizes ranging from 40-63 μm for optimal separation efficiency [14].

The mobile phase composition proves critical for achieving adequate separation. Ethyl acetate/hexanes gradients from 1:4 to 1:1 provide excellent resolution for most Fmoc-protected amino acid derivatives [14]. The addition of 0.5% acetic acid to the mobile phase can improve peak shape and resolution for compounds containing basic functionality [16].

Recovery rates for flash chromatography typically range from 75-85%, with purities of 95-98% achievable in 2-4 hours of processing time [14]. The method shows particular utility for removing coupling reagents, excess halogenating agents, and metallic impurities from crude reaction mixtures.

Preparative High-Performance Liquid Chromatography

Preparative HPLC offers superior resolution and purity compared to flash chromatography, making it the method of choice for final purification of halogenated amino acid derivatives [17] [18]. C18 stationary phases with particle sizes of 10-15 μm provide optimal separation for Fmoc-protected compounds [18].

The mobile phase typically consists of acetonitrile/water gradients with 0.1% trifluoroacetic acid as a modifier [18]. Starting conditions of 50% acetonitrile, developing to 90% over 15-20 minutes, provide excellent separation for most substrates [18]. Flow rates of 5 mL/min for semi-preparative columns ensure adequate peak resolution while maintaining reasonable run times.

Recovery rates for preparative HPLC consistently exceed 85%, with purities of 98-99.5% achievable [17] [18]. The method demonstrates particular utility for separating diastereomers and removing closely eluting impurities that cannot be resolved by flash chromatography.

Specialized Purification Techniques

Ion exchange chromatography provides an alternative purification strategy, particularly useful for separating halogenated amino acids from non-halogenated impurities [19] [20]. Cation exchange resins in the sodium form enable separation based on charge differences, with neutral amino acids eluting before acidic impurities [20].

Size exclusion chromatography using Sephadex G-25 provides rapid desalting and removal of small molecule impurities [21]. This method proves particularly valuable as a final polishing step after primary purification by chromatographic methods [21].

Quality Control and Analytical Methods

Comprehensive quality control requires multiple analytical techniques to ensure product purity and identity. High-performance liquid chromatography with UV detection at 254 nm provides quantitative purity analysis [21]. Mass spectrometry confirms molecular weight and fragmentation patterns, while NMR spectroscopy verifies structural integrity and absence of racemization [6].

Chiral HPLC analysis using appropriate chiral columns ensures maintenance of stereochemical integrity throughout the synthetic and purification sequence [6]. This analysis proves particularly critical for pharmaceutical applications where enantiomeric purity requirements are stringent.